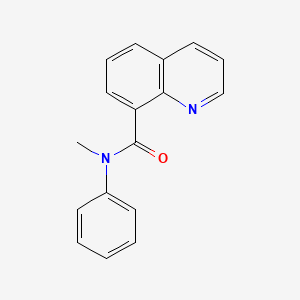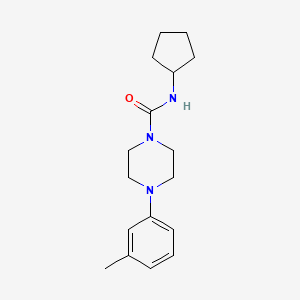![molecular formula C13H18N2O B7519396 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)
3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea, also known as CPMMU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In inflammation research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects
3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to reduce inflammation and pain. In neurological research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea in lab experiments is its high purity, which allows for accurate dosing and reproducibility of results. However, one limitation of using 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea. One area of interest is the development of 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea analogs with improved solubility and bioavailability. Another area of interest is the investigation of 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea's potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea and its effects on various signaling pathways and enzymes.
合成方法
3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-methylbenzyl chloride, followed by reaction with methyl isocyanate. The resulting product is purified through recrystallization to obtain 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea in its pure form.
科学研究应用
3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has shown promise as a potential inhibitor of tumor growth and metastasis. Inflammation research has shown that 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has anti-inflammatory properties, making it a potential treatment for diseases such as arthritis. In neurological research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-3-4-6-11(10)9-15(2)13(16)14-12-7-8-12/h3-6,12H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIJTHZHPSEZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Azepan-1-yl)-2-oxoethyl]piperazin-2-one](/img/structure/B7519321.png)
![4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7519329.png)
![3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B7519335.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)

![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7519356.png)

![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)
![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)

